3-Position Substituent Impact on BRD4 BD1 Inhibitory Activity
In a crystallographically validated SAR study, the unsubstituted [1,2,4]triazolo[4,3-b]pyridazine core exhibited a baseline BRD4 BD1 IC50 of >50 µM, while introduction of a trifluoromethyl group at position 3 improved potency to an IC50 of 4.2 µM [1]. This >12-fold difference underscores the critical influence of the 3-position substituent. The target compound, bearing no substituent at position 3, provides the essential reference point for this SAR vector and serves as an ideal negative control or starting scaffold for fragment growth campaigns.
| Evidence Dimension | BRD4 BD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 >50 µM (class-level inference for unsubstituted 3-position TPDZ) |
| Comparator Or Baseline | 3-Trifluoromethyl-TPDZ derivative (Compound 6 in Park et al.): IC50 = 4.2 µM |
| Quantified Difference | >12-fold weaker potency for unsubstituted scaffold |
| Conditions | AlphaScreen assay, BRD4 BD1 bromodomain, recombinant protein |
Why This Matters
Procuring the unsubstituted compound is essential for establishing the SAR baseline; substituting with a 3-methyl or 3-CF3 analog would invalidate this control.
- [1] Park TH, Choi JU, Park CH, Jung KY, Lee BI. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure-activity relationship study. Sci Rep. 2023 Jul 4;13:10805. doi:10.1038/s41598-023-37527-w View Source
